molecular formula C15H23ClN4O2 B13572461 Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

Cat. No.: B13572461
M. Wt: 326.82 g/mol
InChI Key: FHXZENMKGDFTGM-UHFFFAOYSA-N
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Description

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C15H23ClN4O2 It is a derivative of piperidine and pyridazine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is unique due to the presence of the chloropyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a novel compound within the carbamate class, characterized by its unique structural components: a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. This combination may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2} with a molecular weight of approximately 326.82 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems. The chloropyridazine and piperidine components are hypothesized to contribute significantly to its pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. The following sections summarize key findings from relevant research:

In Vitro Studies

  • Anti-inflammatory Activity : Initial investigations into the compound's ability to inhibit pro-inflammatory cytokines have shown promise. For example, compounds with similar piperidine structures have demonstrated the capacity to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties .
  • Neuroprotective Effects : The piperidine framework is often associated with neuroprotective activities. Research into related compounds has indicated that modifications to the piperidine structure can enhance neuroprotective effects against oxidative stress and neuroinflammation .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound suggests a complex SAR that warrants further exploration. Notably, the chloropyridazine moiety may enhance binding affinity to specific biological targets, potentially influencing both efficacy and selectivity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
This compoundTert-butyl group, piperidine ring, chloropyridazineAnti-inflammatory, neuroprotective (potential)
N-tert-butoxycarbonylpiperidinePiperidine ring with tert-butoxycarbonylUsed in peptide synthesis; limited biological data
6-ChloropyridazineChlorine substituent on pyridazineKnown for antimicrobial properties
Piperidinyl urea derivativesUrea functional group attached to piperidinePotential applications in anti-cancer therapies

Case Study 1: Anti-inflammatory Mechanisms

In a study examining the effects of piperidine derivatives on inflammatory pathways, several compounds demonstrated significant inhibition of IL-1β release. The results indicated that modifications to the piperidine structure could enhance anti-inflammatory activity through modulation of NLRP3 inflammasome activation .

Case Study 2: Neuroprotective Properties

Research on related piperidine compounds has shown protective effects against neuronal damage induced by oxidative stress. These studies suggest that structural modifications can lead to enhanced neuroprotective properties, making such compounds candidates for further development in neurodegenerative disease therapies .

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-6-8-20(9-7-11)10-12-4-5-13(16)19-18-12/h4-5,11H,6-10H2,1-3H3,(H,17,21)

InChI Key

FHXZENMKGDFTGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NN=C(C=C2)Cl

Origin of Product

United States

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